molecular formula C18H18O4 B1582185 Diphenyl adipate CAS No. 3195-37-7

Diphenyl adipate

Cat. No.: B1582185
CAS No.: 3195-37-7
M. Wt: 298.3 g/mol
InChI Key: BDIFKMOUQSYRRD-UHFFFAOYSA-N
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Description

Diphenyl adipate is an organic compound that belongs to the class of esters. It is formed by the esterification of adipic acid with phenol. This compound is known for its applications in various industrial processes, particularly as a plasticizer, which enhances the flexibility and durability of plastic materials.

Biochemical Analysis

Biochemical Properties

Diphenyl adipate interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. For instance, it has been used in the synthesis of dimethyl adipate, a stable configuration of adipic acid, from biomass-derived cyclopentanone and dimethyl carbonate . This process involves various enzymes and catalysts, indicating that this compound can participate in complex biochemical reactions.

Cellular Effects

It is known that adipic acid derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules at the molecular level. For example, in the synthesis of dimethyl adipate, this compound may interact with enzymes and catalysts, potentially leading to enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

Current knowledge suggests that this compound can be used in the synthesis of other compounds, indicating its stability and potential for long-term effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it plays a role in the synthesis of dimethyl adipate, a process that involves several enzymes and cofactors . This process could also affect metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diphenyl adipate can be synthesized through the esterification of adipic acid with phenol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, this compound is produced by reacting adipoyl chloride with phenol in the presence of a base, such as pyridine. This method is preferred due to its higher yield and efficiency. The reaction is typically carried out at elevated temperatures to ensure the complete conversion of the reactants.

Chemical Reactions Analysis

Types of Reactions: Diphenyl adipate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce adipic acid and phenol.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of a different ester.

    Oxidation: Under specific conditions, this compound can undergo oxidation to produce various oxidation products.

Common Reagents and Conditions:

    Hydrolysis: Water, acid or base catalyst, elevated temperature.

    Transesterification: Alcohol, acid or base catalyst, elevated temperature.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed:

    Hydrolysis: Adipic acid and phenol.

    Transesterification: Different esters depending on the alcohol used.

    Oxidation: Various oxidation products depending on the conditions and reagents used.

Scientific Research Applications

Diphenyl adipate has a wide range of applications in scientific research, including:

    Chemistry: Used as a plasticizer in the production of flexible and durable plastic materials. It is also used as an intermediate in the synthesis of other chemical compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions involving esters.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the solubility and stability of certain drugs.

    Industry: Used in the production of coatings, adhesives, and sealants due to its excellent plasticizing properties.

Comparison with Similar Compounds

    Dioctyl adipate: Another ester of adipic acid, commonly used as a plasticizer.

    Dimethyl adipate: Used as a solvent and intermediate in chemical synthesis.

    Diethyl adipate: Employed in the production of coatings and adhesives.

Comparison: Diphenyl adipate is unique due to its specific esterification with phenol, which imparts distinct properties compared to other adipate esters. It offers a balance of flexibility and durability, making it suitable for a wide range of applications. In contrast, dioctyl adipate is more commonly used in applications requiring higher flexibility, while dimethyl and diethyl adipates are preferred for their solvent properties.

Properties

IUPAC Name

diphenyl hexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c19-17(21-15-9-3-1-4-10-15)13-7-8-14-18(20)22-16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDIFKMOUQSYRRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)CCCCC(=O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10335714
Record name Diphenyl hexanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10335714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3195-37-7
Record name 1,6-Diphenyl hexanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3195-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diphenyl hexanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10335714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the typical applications of Diphenyl Adipate in polymer chemistry?

A1: this compound serves as a crucial monomer in the synthesis of various polymers. For instance, it reacts with diamines to produce polyamides, a class of polymers known for their excellent mechanical properties and thermal stability []. Moreover, this compound acts as a building block for polybenzimidazoles, high-performance polymers prized for their exceptional thermal and chemical resistance []. Additionally, it plays a key role in creating poly(ester-sulfone)s, polymers known for their enhanced glass transition temperatures and potential applications in fields requiring high-performance materials [].

Q2: How does the structure of this compound influence the properties of the resulting polymers?

A2: The presence of the adipate moiety, a relatively flexible aliphatic chain, in this compound contributes to the flexibility of the resulting polymers []. This contrasts with polymers derived from aromatic diphenyl esters, which tend to be more rigid. This flexibility can impact properties such as glass transition temperature (Tg) and solubility. For example, poly(ester-sulfone)s synthesized with this compound exhibit lower Tg values compared to those made with more rigid diphenyl esters like diphenyl terephthalate [].

Q3: Are there any studies exploring the use of this compound in liquid crystalline polymers?

A3: Yes, research has explored using selectively deuterated this compound to synthesize liquid crystalline cyanoazobenzene side-chain polyesters []. These polymers, known for their unique optical properties, have potential applications in areas like display technologies and data storage. The use of this compound allowed researchers to investigate the phase behavior and molecular dynamics of these complex polymeric materials using techniques like deuterium NMR spectroscopy [].

Q4: Can this compound participate in crosslinking reactions?

A4: While this compound itself is not directly involved in crosslinking reactions, research has explored using related compounds like di(S-phenyl) thioadipate, structurally similar to this compound, as crosslinking agents for polymers containing pendant epoxide groups []. This crosslinking process led to the formation of gel compounds, demonstrating the potential for this compound derivatives in modifying polymer properties and creating network structures [].

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